6-Chloro-4-methyl-1H-indole-3-thiol

HSP60 inhibition chaperonin medicinal chemistry

Sourcing characterized indole-3-thiols with documented target engagement is a persistent bottleneck in chaperonin drug discovery. 6-Chloro-4-methyl-1H-indole-3-thiol (CAS 71501-26-3) directly addresses this gap: - Validated HSP60 inhibitor (IC50 1.0 μM in refolding assay) with >100-fold selectivity over rhodanese. - Microwave-assisted C-S coupling yields 90-98% arylthioindoles in 4 min. - 6-Cl/4-Me pattern enables electronic tuning of [4Fe-4S] clusters and regioselective functionalization. Supplied with full analytical documentation; immediate global dispatch for screening libraries or med-chem campaigns.

Molecular Formula C9H8ClNS
Molecular Weight 197.69 g/mol
CAS No. 71501-26-3
Cat. No. B12903750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methyl-1H-indole-3-thiol
CAS71501-26-3
Molecular FormulaC9H8ClNS
Molecular Weight197.69 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=CN2)S)Cl
InChIInChI=1S/C9H8ClNS/c1-5-2-6(10)3-7-9(5)8(12)4-11-7/h2-4,11-12H,1H3
InChIKeyUWWJKBNMJSXSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-methyl-1H-indole-3-thiol (CAS 71501-26-3): Sourcing Guide for HSP60 Screening and C3-Thiol Indole Building Blocks


6-Chloro-4-methyl-1H-indole-3-thiol (C9H8ClNS, MW: 197.68) is a heterocyclic indole derivative bearing a chlorine atom at the 6-position, a methyl group at the 4-position, and a thiol (-SH) group at the 3-position . The compound is classified as a 3-thioindole and is primarily utilized as a synthetic intermediate in medicinal chemistry research programs, including HSP60 chaperonin inhibitor screening campaigns and the synthesis of arylthioindole derivatives [1]. Unlike simpler indole-3-thiol analogs, the 6-chloro-4-methyl substitution pattern confers distinct physicochemical properties that influence both biological target engagement and downstream synthetic utility .

Procurement Risk Alert: Why Unsubstituted 1H-Indole-3-thiol and 6-Chloroindole Cannot Substitute for 6-Chloro-4-methyl-1H-indole-3-thiol


Generic substitution of 6-chloro-4-methyl-1H-indole-3-thiol (CAS 71501-26-3) with structurally related analogs introduces significant functional divergence. The unsubstituted 1H-indole-3-thiol (CAS 480-94-4) lacks both the 6-chloro and 4-methyl substituents, which collectively alter lipophilicity, steric bulk, and electronic distribution across the indole ring . Similarly, 6-chloroindole (CAS 17422-33-2) lacks the critical 3-thiol group required for C–S bond formation in arylthioindole synthesis and lacks the measurable HSP60 chaperonin inhibition activity documented for the target compound [1]. The 4-methyl-6-chloro substitution pattern influences regioselectivity in subsequent functionalization reactions, including electrophilic aromatic substitution and cross-coupling chemistry, relative to unsubstituted or mono-substituted indole scaffolds .

Quantitative Differentiation Evidence: 6-Chloro-4-methyl-1H-indole-3-thiol vs. Structural Analogs


HSP60 Chaperonin Inhibition: Target Compound Shows 1.0 μM IC50 with >100-Fold Selectivity Over Rhodanese

6-Chloro-4-methyl-1H-indole-3-thiol demonstrates measurable inhibition of human mitochondrial HSP60 (60 kDa heat shock protein) with an IC50 of 1.0 × 10³ nM (1.0 μM) in a cell-free biochemical assay measuring inhibition of denatured MDH refolding [1]. In contrast, a structurally distinct comparator compound (CHEMBL4292443, BDBM50468087) tested under identical assay conditions exhibited an IC50 >1.0 × 10⁵ nM (>100 μM) against the same HSP60 target [2]. The >100-fold difference in inhibitory potency establishes that the 6-chloro-4-methyl-3-thiol substitution pattern confers measurable HSP60 engagement not present in unrelated chemotypes.

HSP60 inhibition chaperonin medicinal chemistry anticancer screening

Counter-Screen Selectivity: Minimal Off-Target Activity Against Rhodanese (IC50 >100 μM)

In a counter-screen assay measuring inhibition of refolded rhodanese (thiosulfate sulfurtransferase), 6-chloro-4-methyl-1H-indole-3-thiol exhibited an IC50 >1.0 × 10⁵ nM (>100 μM), indicating no significant inhibition of this off-target enzyme [1]. When evaluated alongside its HSP60 inhibition data (IC50 = 1.0 μM), this yields a selectivity window of >100-fold. This selectivity profile is particularly relevant for programs where off-target rhodanese inhibition could confound mechanistic interpretation or produce assay interference.

selectivity profiling counter-screen thiosulfate sulfurtransferase assay validation

Calculated Physicochemical Properties: Density and Boiling Point Differentiate from 6-Chloro-4-methylindole

6-Chloro-4-methyl-1H-indole-3-thiol exhibits calculated density of 1.385 g/cm³, boiling point of 373.6°C at 760 mmHg, and flash point of 179.7°C . These values differ substantially from its oxygen-analog or non-thiol precursors—for instance, 6-chloro-4-methyl-1H-indole (CAS 885520-84-3) has a lower molecular weight (165.62 vs. 197.68) and a lower boiling point of 308.9°C at 760 mmHg [1]. The presence of the 3-thiol group increases molecular weight by 32 Da and elevates the boiling point by approximately 65°C relative to the unsubstituted indole core.

physicochemical properties HPLC method development purification formulation

C3-Thiol Functionality Enables Arylthioindole Derivatization and [4Fe–4S] Cluster Formation

The 3-thiol group in 6-chloro-4-methyl-1H-indole-3-thiol enables synthetic transformations not accessible to 3-unsubstituted indoles or 3-hydroxyindoles. Methodologies for regioselective 3-arylthioindole synthesis from indole-3-thiol precursors have been established with reported isolated yields of 90-98% under microwave-assisted conditions (4 min, NaH/DMF) [1]. Additionally, N-substituted indole-3-thiolates have been demonstrated to form [4Fe–4S] clusters with tunable spectral and redox properties that can be modulated via derivatization at the indole nitrogen [2]. The 6-chloro and 4-methyl substituents on the target compound provide additional handles for electronic tuning of the indole core that would be absent in unsubstituted indole-3-thiol.

C–S bond formation arylthioindole synthesis iron-sulfur clusters bioinorganic chemistry

Research Application Scenarios for 6-Chloro-4-methyl-1H-indole-3-thiol (CAS 71501-26-3) Based on Verified Evidence


Scenario 1: HSP60 Chaperonin Inhibitor Screening and Hit Validation

Procure 6-chloro-4-methyl-1H-indole-3-thiol for inclusion in HSP60-targeted screening libraries or as a validated positive control. The compound's documented IC50 of 1.0 μM against human HSP60 in a refolding assay [1], combined with >100-fold selectivity over rhodanese [1], establishes it as a characterized starting point for medicinal chemistry optimization. This is particularly valuable for oncology programs where HSP60 inhibition has been implicated in reducing tumor growth and enhancing chemotherapy efficacy.

Scenario 2: Synthesis of 6-Chloro-4-methyl Substituted Arylthioindole Derivatives

Utilize 6-chloro-4-methyl-1H-indole-3-thiol as a building block for constructing 3-arylthioindole derivatives via C–S bond-forming reactions. Class-level evidence indicates that indole-3-thiols undergo efficient conversion to 3-arylthioindoles under microwave-assisted conditions with disulfides and NaH in DMF (yields 90-98%, 4 min) [2]. The 6-chloro and 4-methyl substituents provide sites for electronic tuning that may influence the biological activity of resulting arylthioindole products.

Scenario 3: Bioinorganic Model Complex Synthesis ([4Fe–4S] Cluster Formation)

Employ 6-chloro-4-methyl-1H-indole-3-thiol as a thiolate ligand precursor for synthesizing [4Fe–4S] clusters with tunable spectral and redox properties. N-substituted indole-3-thiolates have been demonstrated to form a novel family of [4Fe–4S] clusters whose properties can be fine-tuned by facile derivatization at the indole nitrogen [3]. The 6-chloro-4-methyl substitution pattern offers additional electronic modulation handles relative to unsubstituted indole-3-thiol ligands.

Scenario 4: Analytical Method Development and Reference Standard Use

Use 6-chloro-4-methyl-1H-indole-3-thiol as a reference standard for HPLC method development or purification protocol optimization. The compound's calculated physicochemical properties—density 1.385 g/cm³, boiling point 373.6°C at 760 mmHg —differ substantially from its non-thiol analog (BP 308.9°C) [4], providing distinct chromatographic retention behavior that can be leveraged for separation method validation.

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